

A Technical Guide to the Spectroscopic Characterization of 3-Ethynylbenzoic Acid

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Compound of Interest

Compound Name: **3-Ethynylbenzoic acid**

Cat. No.: **B080161**

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This guide provides an in-depth technical analysis of the spectroscopic data for **3-ethynylbenzoic acid** (CAS 10601-99-7), a bifunctional aromatic compound of interest to researchers in materials science and drug development. By integrating a carboxylic acid and a terminal alkyne, this molecule offers versatile handles for synthesis, polymerization, and bioconjugation. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the characterization of its derivatives.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and utilize this compound.

Molecular Structure and Spectroscopic Overview

3-Ethynylbenzoic acid possesses a rigid, planar aromatic core with two electronically distinct functional groups: an electron-withdrawing carboxylic acid and a π -rich terminal alkyne. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique and predictable spectroscopic fingerprint.

For clarity in spectral assignments, the following IUPAC numbering scheme is used:

Caption: Structure of **3-Ethynylbenzoic Acid** with IUPAC Numbering.

The following sections detail the experimental protocols and interpretation for four key spectroscopic techniques: ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in a molecule.

Experimental Protocol: ^1H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **3-ethynylbenzoic acid** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is advantageous as it solubilizes the polar carboxylic acid and its acidic proton is less likely to undergo rapid exchange than in D₂O, allowing for its observation.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used, typically requiring 16-64 scans to achieve a good signal-to-noise ratio.

^1H NMR Data

The following data were reported for **3-ethynylbenzoic acid** in DMSO-d₆.^[1]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
13.22	broad singlet	1H	COOH
7.97 - 7.94	multiplet	2H	H-2, H-6
7.73 - 7.71	multiplet	1H	H-4
7.53	triplet (t)	1H	H-5
4.30	singlet	1H	C≡C-H

Expertise & Interpretation

- Carboxylic Acid Proton (13.22 ppm): The significant downfield shift is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.[\[2\]](#) Its appearance as a broad singlet is also typical, resulting from moderate chemical exchange and quadrupolar effects.
- Aromatic Protons (7.53-7.97 ppm): The aromatic protons resonate in the expected downfield region. The protons at the 2- and 6-positions are most deshielded due to their proximity to the electron-withdrawing carboxylic acid group. The complex multiplet patterns arise from spin-spin coupling between the non-equivalent aromatic protons.
- Acetylenic Proton (4.30 ppm): The terminal alkyne proton appears at a chemical shift that is notably upfield compared to aromatic or vinylic protons. This is a classic example of magnetic anisotropy, where the cylindrical circulation of π -electrons in the triple bond induces a local magnetic field that shields the acetylenic proton.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy is a crucial technique for determining the carbon framework of a molecule.

Experimental Protocol: ^{13}C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 or 125 MHz). A greater number of scans (typically >1024) is required due to the low natural abundance of the ^{13}C isotope. The spectral width must be set to encompass the range from approximately 0 to 200 ppm.

Predicted ^{13}C NMR Data

While a published spectrum for **3-ethynylbenzoic acid** was not located, the chemical shifts can be reliably predicted based on established substituent effects and data from analogous compounds like benzoic acid and 4-ethynylbenzoic acid.[\[3\]](#)[\[4\]](#)

Chemical Shift (δ , ppm)	Assignment	Rationale
~167	COOH	Carboxylic acid carbonyl carbon, typically observed in the 165-185 ppm range. [2]
~137	C-2	Aromatic CH, deshielded by ortho-COOH group.
~135	C-6	Aromatic CH, deshielded by ortho-COOH group.
~132	C-1	Quaternary aromatic carbon attached to COOH.
~131	C-4	Aromatic CH.
~129	C-5	Aromatic CH.
~122	C-3	Quaternary aromatic carbon attached to the alkyne.
~83	$-\text{C}\equiv\text{CH}$	sp-hybridized carbon, internal.
~80	$-\text{C}\equiv\text{CH}$	sp-hybridized carbon, terminal.

Expertise & Interpretation

- Carbonyl Carbon (~167 ppm): The carboxylic acid carbon is the most downfield signal, though typically upfield of ketone or aldehyde carbonyls.[4]
- Aromatic Carbons (~122-137 ppm): The six aromatic carbons are expected to give six distinct signals due to the lack of symmetry. The carbon attached to the carboxylic acid (C-1) and the carbon attached to the ethynyl group (C-3) are quaternary and will likely show lower intensity signals. The chemical shifts of the protonated carbons (C-2, C-4, C-5, C-6) are influenced by the electronic effects of the substituents.
- Alkynyl Carbons (~80-83 ppm): The sp-hybridized carbons of the alkyne group resonate in a characteristic upfield region compared to aromatic sp² carbons.[5] The internal carbon (C-8) is typically slightly more deshielded than the terminal carbon (C-9).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR (Solid State)

The "Thin Solid Film" method is a reliable and common choice for solid organic compounds.[3] [4][6]

- Sample Preparation: Dissolve a small amount (2-5 mg) of **3-ethynylbenzoic acid** in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
- Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the analyte on the plate.
- Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Characteristic Infrared Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300	\equiv C-H Stretch	Terminal Alkyne
3300 - 2500	O-H Stretch (broad)	Carboxylic Acid
~2110	C \equiv C Stretch (weak)	Alkyne
~1700	C=O Stretch	Carboxylic Acid
~1600, ~1450	C=C Stretch	Aromatic Ring
~1300	C-O Stretch	Carboxylic Acid
~920	O-H Bend (out-of-plane)	Carboxylic Acid

Expertise & Interpretation

The IR spectrum of **3-ethynylbenzoic acid** is distinguished by the clear signatures of both the carboxylic acid and the terminal alkyne.

- O-H and C=O Vibrations: The most prominent feature is the extremely broad O-H stretching band from \sim 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.^[7] Superimposed on this is the sharp C=O stretching absorption around 1700 cm⁻¹. The combination of these two features is a definitive indicator of a carboxylic acid functional group.
- Alkyne Vibrations: The presence of the terminal alkyne is confirmed by two key signals: a sharp, strong absorption around 3300 cm⁻¹ due to the \equiv C-H stretch, and a weaker C \equiv C triple bond stretch near 2110 cm⁻¹. The latter can sometimes be weak or absent in symmetrical alkynes, but is expected to be present here.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Introduction:** Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- **Ionization:** The sample is vaporized by heating and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion ($M\cdot^+$).
- **Analysis:** The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.

Predicted Mass Spectrum Data

The molecular weight of **3-ethynylbenzoic acid** ($C_9H_6O_2$) is 146.14 g/mol .[\[1\]](#)[\[8\]](#)

m/z	Ion	Interpretation
146	$[M]\cdot^+$	Molecular Ion
129	$[M - OH]^+$	Loss of a hydroxyl radical
118	$[M - CO]\cdot^+$	Loss of carbon monoxide from the molecular ion
101	$[M - COOH]^+$	Loss of the carboxylic acid group
90	$[M - CO - CO]\cdot^+$ or $[M - OH - CO]^+$	Subsequent loss of carbon monoxide
75	$[C_6H_3]^+$	Aromatic fragment

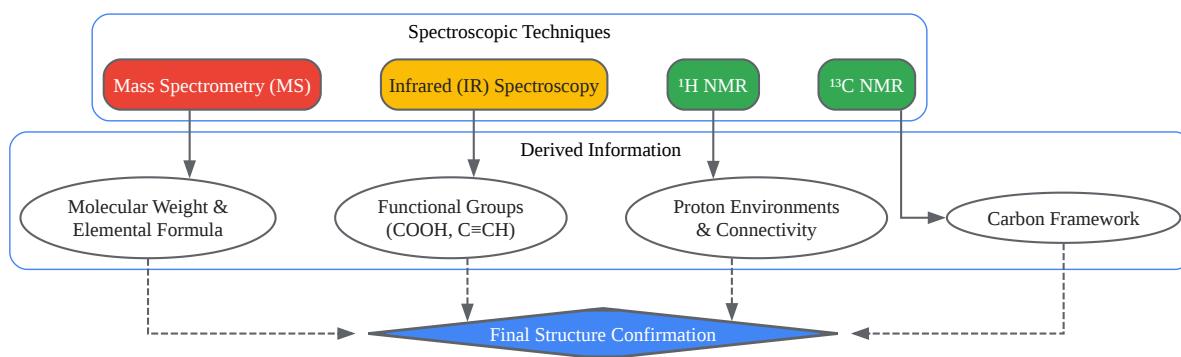
Expertise & Interpretation

- **Molecular Ion (m/z 146):** The base peak or a very prominent peak is expected at $m/z = 146$, corresponding to the intact molecular ion. This confirms the molecular weight of the compound.
- **Key Fragmentation Pathways:** Aromatic carboxylic acids exhibit characteristic fragmentation patterns.[\[2\]](#) The most common initial fragmentation is the loss of the hydroxyl radical ($\cdot OH$, 17 Da) to form a stable acylium ion at m/z 129. Another common pathway is the loss of the

entire carboxyl group ($\bullet\text{COOH}$, 45 Da), though loss of formic acid (HCOOH , 46 Da) is also possible. The resulting fragments can undergo further decarbonylation (loss of CO , 28 Da). The stability of the aromatic ring means that fragments corresponding to the phenylacetylene cation will also be observed.

Integrated Spectroscopic Workflow

A systematic approach is crucial for unambiguous structure elucidation. The following workflow outlines the logical progression of analysis.



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Caption: A logical workflow for the spectroscopic analysis of **3-ethynylbenzoic acid**.

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